2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride
Description
2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride is a substituted acetophenone derivative featuring an ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring and an amino group (-NH₂) at the α-carbon of the ketone. These analogs share a common backbone but differ in electronic, steric, and solubility properties due to substituent variations.
Properties
IUPAC Name |
2-amino-1-(4-ethoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-13-9-5-3-8(4-6-9)10(12)7-11;/h3-6H,2,7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVXDYKZPUWGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with aminoacetonitrile in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out in a solvent like ethylene dichloride, and dried hydrogen chloride gas is introduced to facilitate the formation of the intermediate imine. This intermediate is then hydrolyzed to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxy-substituted phenyl ring can interact with hydrophobic pockets within proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Structural-Activity Relationships (SAR)
- Hydrophilicity: Hydroxyl and amino groups enhance water solubility, critical for drug formulation .
- Lipophilicity : Ethoxy and halogen substituents increase lipophilicity, improving blood-brain barrier penetration (relevant for CNS-targeting drugs) .
- Electron Effects: Electron-withdrawing groups (e.g., -NO₂) may reduce metabolic stability but enhance binding to target proteins .
Biological Activity
2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Biological Activity
The compound has been primarily studied for its antimicrobial and anticancer properties. Research indicates that it interacts with various biological macromolecules, potentially modulating enzyme and receptor activities, which can lead to therapeutic effects against several diseases.
The biological activity of this compound is largely attributed to its structural components:
- Amino Group : Capable of forming hydrogen bonds with biological targets.
- Ethoxyphenyl Group : Engages in hydrophobic interactions that may influence the conformation and activity of proteins.
These interactions can impact various cellular pathways, leading to observed biological effects such as antimicrobial activity and inhibition of cancer cell proliferation.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes its effectiveness against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines. The following table presents data on its cytotoxic effects:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| HeLa (Cervical Cancer) | 3.5 | |
| A549 (Lung Cancer) | 7.2 |
These results highlight the compound's potential as a therapeutic agent in cancer treatment.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various compounds, this compound was tested against Chlamydia trachomatis. The results demonstrated a significant reduction in bacterial load without affecting host cell viability, indicating a selective action against pathogens while preserving healthy cells .
Case Study 2: Cancer Cell Proliferation
Another study focused on the effects of the compound on cancer cell proliferation showed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. This study suggests that the compound could be developed into a chemotherapeutic agent targeting specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
